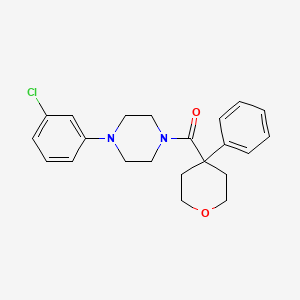
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine (CPCP) is an organic compound belonging to the piperazine class of compounds. It is a white crystalline solid that is soluble in water and other organic solvents. It is used in the synthesis of various pharmaceuticals, pesticides, and industrial chemicals. It is also used as a starting material in the synthesis of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine has been used in various scientific research applications. It has been used in the synthesis of new heterocyclic compounds and as a starting material for the synthesis of various pharmaceuticals, pesticides, and industrial chemicals. It has also been used in the synthesis of a variety of organic compounds and as a reagent in organic reactions.
Wirkmechanismus
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a proton-donating compound that can act as a Lewis acid. It can be used to catalyze a variety of organic reactions. It can also act as a nucleophilic catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects or to be carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is a relatively stable compound that is soluble in water and other organic solvents. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is not very soluble in polar solvents and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine. It could be used as a starting material in the synthesis of various heterocyclic compounds. It could also be used as a reagent in the synthesis of various organic compounds. It could also be used as a catalyst in organic reactions. Additionally, it could be used in the development of new pharmaceuticals, pesticides, and industrial chemicals. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
Synthesemethoden
1-(3-chlorophenyl)-4-(4-phenyloxane-4-carbonyl)piperazine is produced by the reaction of 3-chlorophenol and 4-phenyloxane-4-carbonyl chloride in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of 80-90°C. The reaction is carried out under an inert atmosphere such as nitrogen or argon.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-7-4-8-20(17-19)24-11-13-25(14-12-24)21(26)22(9-15-27-16-10-22)18-5-2-1-3-6-18/h1-8,17H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDOFPPKGZHZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)